(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the use of glycine ethyl ester as a starting material, followed by amino-addition, protective group strategies, and ring closure reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Known for its antibacterial activity.
(3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid: Investigated as an inhibitor of the nonmevalonate pathway.
Uniqueness
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10+/m1/s1 |
InChI Key |
OMZIYSJCNGPYBY-XCBNKYQSSA-N |
Isomeric SMILES |
CC[C@@H]1CNC(=O)[C@]1(C#N)C2CC2 |
Canonical SMILES |
CCC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.